molecular formula C21H33NO5SSi B570561 Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate CAS No. 120705-71-7

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate

Cat. No. B570561
CAS RN: 120705-71-7
M. Wt: 439.642
InChI Key: GQWACLGUHPFWLF-UHFFFAOYSA-N
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Description

Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate is a useful research compound. Its molecular formula is C21H33NO5SSi and its molecular weight is 439.642. The purity is usually 95%.
BenchChem offers high-quality Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis as Protecting Groups

Silyl ethers are commonly used as protecting groups in organic synthesis due to their stability against various reagents that react with alcohols . This property could make the compound valuable for multi-step synthetic procedures where selective reactivity is required.

Sources of Enolate Ions

Silyl enol ethers are known to be sources of regiochemically-pure enolate ions and their equivalents, playing a crucial role in synthetic organic chemistry . The compound could serve as a precursor for enolate ion generation in various reactions.

Catalytic Dicarbofunctionalization

There’s research on using silyl enol ethers in catalytic dicarbofunctionalization, combining them with other reagents to promote selective reactions . The compound might be applicable in such catalytic processes.

Allylic C-H Alkylation

Enol silyl ethers have been used in direct allylic C-H alkylation, leading to highly functionalized carbonyl compounds . This suggests potential use of the compound in allylic alkylation strategies.

Photocatalytic Decarboxylative Alkylations

Silyl enol ethers can undergo photocatalytic decarboxylative alkylations mediated by certain catalysts under specific light conditions . The compound could be involved in photocatalytic reactions.

properties

IUPAC Name

prop-2-enyl 6-[1-[tert-butyl(dimethyl)silyl]oxyethyl]-7-oxo-2-(oxolan-3-yl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33NO5SSi/c1-8-10-26-20(24)17-16(14-9-11-25-12-14)22-18(23)15(19(22)28-17)13(2)27-29(6,7)21(3,4)5/h8,13-15,19H,1,9-12H2,2-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQWACLGUHPFWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C2N(C1=O)C(=C(S2)C(=O)OCC=C)C3CCOC3)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO5SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-[1-[(Tert-butyldimethylsilyl)oxy]ethyl]-7-oxo-3-(tetrahydro-3-furanyl)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid 2-propenyl ester

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